(+)-Dibenzoyl-D-tartaric acid

Descripción

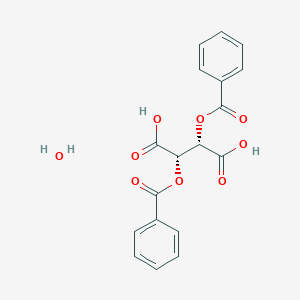

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S)-2,3-dibenzoyloxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONLFQNRGZXBBF-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884953 | |

| Record name | Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17026-42-5 | |

| Record name | (+)-Dibenzoyltartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17026-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tartaric acid, dibenzoate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017026425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17026-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,R*)]-2,3-bis(benzoyloxy)succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibenzoyltartaric acid, (+)-D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP4U8XMP6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Dibenzoyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dibenzoyl-D-tartaric acid is a pivotal tool in the field of stereochemistry, widely employed as a chiral resolving agent in the pharmaceutical and fine chemical industries. Its rigid, C2-symmetric structure, derived from naturally occurring D-tartaric acid, allows for the effective separation of racemic mixtures into their constituent enantiomers. This technical guide provides a comprehensive overview of the structure, stereochemistry, and practical applications of (+)-Dibenzoyl-D-tartaric acid, including detailed experimental protocols for its synthesis and use in chiral resolution.

Introduction

Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The separation of these enantiomers is therefore a critical step in drug development and manufacturing. (+)-Dibenzoyl-D-tartaric acid has emerged as a highly effective and versatile resolving agent for a wide range of racemic compounds, particularly amines.[1][2][] Its efficacy stems from its ability to form diastereomeric salts with the enantiomers of a racemic mixture, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2] This guide will delve into the specific structural and stereochemical features that make (+)-Dibenzoyl-D-tartaric acid an invaluable asset in asymmetric synthesis.

Structure and Stereochemistry

Molecular Structure

(+)-Dibenzoyl-D-tartaric acid is a diester of D-tartaric acid and benzoic acid. Its chemical formula is C₁₈H₁₄O₈, and its IUPAC name is (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid.[1][4] The molecule consists of a central four-carbon butanedioic acid backbone, with two carboxyl groups at either end. The hydroxyl groups of the parent D-tartaric acid at the C2 and C3 positions are esterified with benzoyl groups.

Stereochemistry

The stereochemistry of (+)-Dibenzoyl-D-tartaric acid is inherited from its precursor, D-tartaric acid. It possesses two chiral centers at the C2 and C3 carbons, both having the (S) configuration. This results in a C2 axis of symmetry passing through the midpoint of the C2-C3 bond. The dextrorotatory nature of this compound is indicated by the "(+)" prefix in its name.

The Fischer projection of (+)-Dibenzoyl-D-tartaric acid is a useful two-dimensional representation of its three-dimensional structure. In this projection, the carboxyl groups are placed at the top and bottom of the vertical line, while the benzoyloxy groups are on the horizontal lines, projecting out towards the viewer.

Physicochemical Properties

A summary of the key physicochemical properties of (+)-Dibenzoyl-D-tartaric acid is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₄O₈ | [1][5] |

| Molecular Weight | 358.30 g/mol | [1] |

| CAS Number | 17026-42-5 | [5] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 150-155 °C | [1] |

| Specific Rotation [α]28D | +116° (c=9 in ethanol) | [6] |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, and acetone. | [1][5] |

Experimental Protocols

Synthesis of (+)-Dibenzoyl-D-tartaric Acid

This protocol describes the synthesis of (+)-Dibenzoyl-D-tartaric acid from D-tartaric acid and benzoyl chloride.

Materials:

-

D-tartaric acid

-

Benzoyl chloride

-

Toluene

-

Copper (II) sulfate (catalyst)

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, suspend D-tartaric acid (e.g., 150 g) in toluene (e.g., 200 mL).

-

Add a catalytic amount of copper (II) sulfate (e.g., 1 g) to the suspension with stirring.

-

Slowly add benzoyl chloride (e.g., 300 g) to the mixture via the dropping funnel over a period of 2 hours. The reaction is exothermic and the temperature should be monitored.

-

After the addition is complete, continue to stir the reaction mixture for an additional 4 hours.

-

The resulting solid, which is the anhydride of dibenzoyl-D-tartaric acid, is collected by filtration.

-

The collected solid is then transferred to a flask containing an equal weight of water and toluene.

-

The mixture is heated to reflux and maintained at this temperature for 3 hours to facilitate hydrolysis of the anhydride.

-

After cooling to room temperature, the solid (+)-Dibenzoyl-D-tartaric acid is collected by filtration, washed with toluene, and dried.

Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic amine using (+)-Dibenzoyl-D-tartaric acid.

Materials:

-

Racemic amine

-

(+)-Dibenzoyl-D-tartaric acid

-

Methanol (or other suitable solvent)

-

5 M Sodium hydroxide solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine in a suitable solvent, such as methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-Dibenzoyl-D-tartaric acid in the same solvent, gently heating if necessary.

-

Slowly add the amine solution to the tartaric acid derivative solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

The mother liquor, containing the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.

-

-

Recrystallization (Optional):

-

To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the hot solvent.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the purified diastereomeric salt in water.

-

Add a 5 M sodium hydroxide solution dropwise with stirring until the solid dissolves and the solution becomes basic (pH > 10). This will liberate the free amine.

-

Extract the aqueous solution with several portions of diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.

-

Visualizations

Caption: Relationship between Tartaric Acid Stereoisomers and their Dibenzoyl Derivatives.

Caption: General Workflow for Chiral Resolution of a Racemic Amine.

Conclusion

(+)-Dibenzoyl-D-tartaric acid remains an indispensable reagent in the field of stereochemistry. Its well-defined structure, predictable stereochemistry, and the ease with which it forms crystalline diastereomeric salts make it a reliable choice for the resolution of a diverse array of racemic compounds. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the successful application of this powerful chiral resolving agent in their work. The continued use and investigation of such classical resolution methods, alongside modern asymmetric synthesis techniques, will undoubtedly continue to advance the development of enantiomerically pure pharmaceuticals and fine chemicals.

References

- 1. Synthesis method of D-dibenzoyl tartaric acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Page loading... [wap.guidechem.com]

- 6. PROCESSES FOR THE RECOVERY OF OPTICALLY ACTIVE DIACYLTARTATIC ACIDS - Patent 1586551 [data.epo.org]

A Technical Guide to the Physical and Chemical Properties of (+)-Dibenzoyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dibenzoyl-D-tartaric acid is a chiral resolving agent of significant importance in the pharmaceutical and fine chemical industries. Its ability to form diastereomeric salts with racemic mixtures, particularly amines, facilitates the separation of enantiomers, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the physical and chemical properties of (+)-Dibenzoyl-D-tartaric acid, detailed experimental protocols for its synthesis and application in chiral resolution, and key spectral data.

Introduction

Chirality plays a pivotal role in drug efficacy and safety, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure drugs is a primary focus in pharmaceutical development. (+)-Dibenzoyl-D-tartaric acid, a derivative of naturally occurring D-tartaric acid, is a widely utilized resolving agent due to its commercial availability, high crystallinity of its diastereomeric salts, and robust performance in resolving a broad range of racemic compounds. This document serves as a comprehensive resource, consolidating essential data and methodologies for professionals working with this key chiral auxiliary.

Physical and Chemical Properties

The physical and chemical properties of (+)-Dibenzoyl-D-tartaric acid are summarized in the tables below. This data is crucial for its handling, storage, and application in experimental procedures.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | (2S,3S)-2,3-bis(benzoyloxy)succinic acid | [1] |

| Synonyms | (+)-2,3-Dibenzoyl-D-tartaric acid, DBTA | [1] |

| CAS Number | 17026-42-5 | [1] |

| Molecular Formula | C₁₈H₁₄O₈ | [1] |

| Molecular Weight | 358.30 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 152-156 °C | [2][3] |

| pKa | ~1.85 (Predicted) | [4] |

Table 2: Optical Properties

| Property | Value | Conditions | Reference(s) |

| Specific Rotation | +116° to +117° | c = 5-9 in ethanol at 20-28 °C, λ = 589 nm | [3][5] |

Table 3: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [2] |

| Ethanol | Soluble | [2] |

| Methanol | Soluble | [2] |

| Acetone | Soluble | [6] |

| Acetonitrile | Slightly Soluble | [2] |

| Toluene | Soluble (in hydrolysis step of synthesis) | [7][8] |

Experimental Protocols

Detailed methodologies for the synthesis of (+)-Dibenzoyl-D-tartaric acid and its application in chiral resolution are provided below. These protocols are intended as a guide and may require optimization for specific applications.

Synthesis of (+)-Dibenzoyl-D-tartaric Acid

This protocol describes the synthesis of (+)-Dibenzoyl-D-tartaric acid from D-tartaric acid and benzoyl chloride.[3][7][8]

Materials:

-

D-tartaric acid

-

Benzoyl chloride

-

Toluene

-

Copper (II) sulfate or Ferrous (II) sulfate (catalyst)

-

Water

-

Reaction vessel (e.g., three-necked flask) with stirring and heating capabilities

-

Centrifuge or filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine D-tartaric acid and toluene.

-

Catalyst Addition: With stirring, add a catalytic amount of copper (II) sulfate or ferrous (II) sulfate.

-

Benzoyl Chloride Addition: Slowly add benzoyl chloride to the mixture dropwise over a period of 2-4 hours. Maintain the reaction temperature as specified in the chosen literature method.

-

Reaction: Continue stirring the mixture for an additional 4 hours after the addition of benzoyl chloride is complete. This step leads to the formation of D-dibenzoyl tartaric anhydride.

-

Isolation of Anhydride: Isolate the solid D-dibenzoyl tartaric anhydride from the reaction mixture by centrifugation or filtration.

-

Hydrolysis: Transfer the isolated anhydride to a clean reaction vessel. Add equal amounts of water and toluene.

-

Reflux: Heat the mixture to reflux and maintain for approximately 3 hours to hydrolyze the anhydride to (+)-Dibenzoyl-D-tartaric acid.

-

Isolation of Product: Cool the mixture to room temperature. The solid (+)-Dibenzoyl-D-tartaric acid will precipitate. Isolate the product by filtration and dry appropriately.

Logical Diagram for Synthesis:

Caption: Logical workflow for the synthesis of (+)-Dibenzoyl-D-tartaric acid.

Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the separation of a racemic amine using (+)-Dibenzoyl-D-tartaric acid through the formation of diastereomeric salts.[1][9][10]

Materials:

-

Racemic amine

-

(+)-Dibenzoyl-D-tartaric acid

-

Suitable solvent (e.g., methanol, ethanol, ethyl acetate)

-

Filtration apparatus

-

Base (e.g., NaOH) for regeneration of the free amine

-

Acid (e.g., HCl) for regeneration of the resolving agent (optional)

Procedure:

-

Dissolution: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of (+)-Dibenzoyl-D-tartaric acid in the same solvent. Gentle heating may be required.

-

Salt Formation: Combine the two solutions. Diastereomeric salt formation should occur. The solution may become cloudy or a precipitate may form immediately.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystalline salt by filtration. Wash the crystals with a small amount of cold solvent to remove impurities.

-

Enantiomer Regeneration: Dissolve the isolated diastereomeric salt in water or an appropriate solvent. Add a base (e.g., aqueous NaOH) to deprotonate the amine and regenerate the free enantiomerically enriched amine. The amine can then be extracted with an organic solvent.

-

Resolving Agent Recovery (Optional): The aqueous layer containing the sodium salt of (+)-Dibenzoyl-D-tartaric acid can be acidified (e.g., with HCl) to precipitate the resolving agent, which can be recovered by filtration.

Experimental Workflow for Chiral Resolution:

Caption: General workflow for the chiral resolution of a racemic amine.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of (+)-Dibenzoyl-D-tartaric acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹

-

C=O stretch (ester): A strong band around 1720-1740 cm⁻¹

-

C-O stretch (ester and carboxylic acid): Bands in the region of 1000-1300 cm⁻¹

-

Aromatic C=C stretch: Peaks in the region of 1450-1600 cm⁻¹

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of (+)-Dibenzoyl-D-tartaric acid.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzoyl groups, the methine protons of the tartaric acid backbone, and the acidic protons of the carboxylic acid groups. The aromatic protons would appear in the downfield region (typically 7-8.5 ppm). The methine protons would likely appear as a singlet or a narrow multiplet. The carboxylic acid protons would be broad singlets, and their chemical shift would be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and ester groups, the carbons of the aromatic rings, and the methine carbons of the tartaric acid core.

Note: Detailed, annotated spectra with precise chemical shifts and coupling constants for (+)-Dibenzoyl-D-tartaric acid are not widely available in public databases. Researchers are advised to acquire their own spectral data for definitive characterization.

Applications in Drug Development

The primary application of (+)-Dibenzoyl-D-tartaric acid in drug development is as a chiral resolving agent.[11] Its ability to efficiently separate enantiomers is critical for:

-

Stereoselective Synthesis: Isolating the desired enantiomer of a drug candidate for pharmacological and toxicological testing.

-

Quality Control: Ensuring the enantiomeric purity of the final API.

-

Process Development: Establishing scalable and cost-effective manufacturing processes for chiral drugs.

Conclusion

(+)-Dibenzoyl-D-tartaric acid is an indispensable tool in modern stereochemistry and pharmaceutical development. A thorough understanding of its physical and chemical properties, coupled with well-defined experimental protocols, enables researchers and scientists to effectively utilize this resolving agent for the synthesis of enantiomerically pure compounds. This guide provides a foundational resource to support these endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. scribd.com [scribd.com]

- 6. scienceasia.org [scienceasia.org]

- 7. Synthesis method of D-dibenzoyl tartaric acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. Dibenzoyl-L-tartaric acid synthesis - chemicalbook [chemicalbook.com]

- 9. api.pageplace.de [api.pageplace.de]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. scribd.com [scribd.com]

A Technical Guide to the Synthesis of Enantiomerically Pure (+)-Dibenzoyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure (+)-Dibenzoyl-D-tartaric acid is a crucial chiral resolving agent and a valuable building block in the pharmaceutical industry. Its ability to form diastereomeric salts with racemic mixtures of amines and other compounds makes it an indispensable tool in the synthesis of single-enantiomer drugs. This technical guide provides an in-depth overview of the primary synthesis pathway for (+)-Dibenzoyl-D-tartaric acid, focusing on the direct benzoylation of D-tartaric acid. Detailed experimental protocols derived from established literature are presented, along with a quantitative summary of reaction parameters and yields. Additionally, the conceptual basis for chiral resolution as an alternative, though less common, approach is discussed.

Introduction

The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity. In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the production of enantiomerically pure pharmaceuticals is of paramount importance. (+)-Dibenzoyl-D-tartaric acid is a widely used chiral resolving agent due to its ready availability, stability, and effectiveness in separating enantiomers.[1] This guide focuses on the practical synthesis of this essential reagent.

Primary Synthesis Pathway: Direct Benzoylation of D-Tartaric Acid

The most common and industrially viable method for the production of enantiomerically pure (+)-Dibenzoyl-D-tartaric acid is the direct benzoylation of the readily available and inexpensive chiral precursor, D-tartaric acid. This process typically involves a two-step reaction sequence: the formation of an intermediate anhydride followed by its hydrolysis.

Reaction Scheme

The overall transformation involves the esterification of the two hydroxyl groups of D-tartaric acid with benzoyl chloride.

Caption: General reaction scheme for the synthesis of (+)-Dibenzoyl-D-tartaric acid.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methodologies for the synthesis of D-dibenzoyl tartaric acid. These examples highlight the typical reaction conditions, catalysts, and yields.

| Reference | D-Tartaric Acid (mass) | Benzoyl Chloride (mass) | Catalyst (mass) | Solvent (volume) | Reaction Time (Anhydride) | Hydrolysis Time | Final Product (mass) | Overall Yield |

| CN104529779A (E1) | 150 g | 300 g | Copper Sulfate (1 g) | Toluene (200 ml) | 4 hours | 3 hours | 344.1 g | ~95% |

| CN104529779A (E2) | 1.5 kg | 3.8 kg | Copper Sulfate (11 g) | Toluene (2 L) | 4 hours | 3 hours | 3.45 kg | ~95% |

| CN104529779A (E3) | 7.5 kg | 18 kg | Ferrous Sulfate (45 g) | Toluene (10 L) | 4 hours | 3 hours | 17.1 kg | ~95% |

| CN104529779A (E5) | 450 kg | 950 kg | Copper Sulfate (2.4 kg) | Toluene (600 L) | 4 hours | 3 hours | 1055.7 kg | ~97% |

Detailed Experimental Protocols

The synthesis is generally performed in two main stages as detailed below.

Workflow for the Synthesis of (+)-Dibenzoyl-D-tartaric Acid

Caption: Experimental workflow for the two-step synthesis of (+)-Dibenzoyl-D-tartaric acid.

Stage 1: Synthesis of D-Dibenzoyl Tartaric Anhydride

-

Reactor Setup: A suitable reactor (e.g., a three-necked flask) is charged with D-tartaric acid, toluene as the solvent, and a catalytic amount of either copper sulfate or ferrous sulfate.[2][3] The ratio of D-tartaric acid to toluene is typically around 0.75 kg/L .[3]

-

Addition of Benzoyl Chloride: The mixture is stirred, and benzoyl chloride is added dropwise over a period of 2 to 5 hours.[2][3] The reaction is exothermic, and the addition rate may need to be controlled to maintain a suitable temperature.

-

Reaction: After the addition is complete, the reaction mixture is stirred for an additional 4 hours to ensure the complete formation of the D-dibenzoyl tartaric anhydride.[2][3]

-

Isolation of Anhydride: The solid D-dibenzoyl tartaric anhydride is then isolated from the reaction mixture, typically by centrifugation or filtration.[2][3]

Stage 2: Hydrolysis to (+)-Dibenzoyl-D-tartaric Acid

-

Hydrolysis Setup: The isolated anhydride is placed in a reactor with equal masses of water and toluene.[2][3]

-

Reflux: The mixture is heated to reflux (approximately 100°C) and maintained at this temperature for 2 to 4 hours to effect the hydrolysis of the anhydride to the diacid.[3]

-

Crystallization and Isolation: The reaction mixture is then cooled to room temperature, allowing the (+)-Dibenzoyl-D-tartaric acid to crystallize. The solid product is subsequently isolated by centrifugation or filtration.[2][3]

-

Drying: The final product is dried to remove any residual solvent. The process boasts a high yield, often exceeding 95%.[3] The solvent (toluene) and the water/toluene mixture from the hydrolysis step can be recycled.[2][3]

Alternative Pathway: Chiral Resolution of Racemic Dibenzoyl Tartaric Acid

While the direct synthesis from an enantiomerically pure starting material is the predominant method, it is theoretically possible to obtain (+)-Dibenzoyl-D-tartaric acid by resolving a racemic mixture of dibenzoyl tartaric acid. Racemic tartaric acid is an inexpensive synthetic product, which can be benzoylated to produce racemic O,O'-dibenzoyl tartaric acid.[4]

Principle of Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers.[5] The most common method is the formation of diastereomeric salts.[5] This involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[5] Once separated, the desired enantiomer of the acid can be recovered by treatment with a strong acid to remove the chiral base.

Logical Flow of Chiral Resolution

Caption: Conceptual workflow for the chiral resolution of racemic dibenzoyl tartaric acid.

Conclusion

The synthesis of enantiomerically pure (+)-Dibenzoyl-D-tartaric acid is a well-established and highly efficient process, primarily achieved through the direct benzoylation of D-tartaric acid. The two-step method involving the formation and subsequent hydrolysis of the corresponding anhydride provides high yields and purity, making it suitable for industrial-scale production. While chiral resolution of the racemic mixture presents a viable alternative pathway, the direct synthesis from an enantiopure precursor is generally preferred for its simplicity and cost-effectiveness. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of this vital chiral reagent.

References

A Technical Guide to (+)-Dibenzoyl-D-tartaric acid: Properties, Suppliers, and Applications in Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (+)-Dibenzoyl-D-tartaric acid, a crucial reagent in the field of chiral chemistry. It covers the compound's identification, supplier details, and its significant role in the resolution of racemic mixtures, a critical step in the development of stereochemically pure pharmaceuticals. This document also delves into the broader context of chirality in drug action and outlines detailed experimental protocols for the practical application of this resolving agent.

Core Concepts: The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral drug, can exhibit markedly different pharmacological and toxicological profiles.[1][2] This is because biological systems, including receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.[3][4] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[4][5]

The U.S. Food and Drug Administration (FDA) has long recognized the importance of stereoisomerism in drug development, issuing policies that guide the testing and development of chiral drugs.[6][7][8] These guidelines encourage the development of single-enantiomer drugs to improve therapeutic indices, simplify pharmacokinetic profiles, and reduce the potential for adverse drug interactions.[4] Therefore, the efficient separation of enantiomers, a process known as chiral resolution, is a critical step in the pharmaceutical industry.

(+)-Dibenzoyl-D-tartaric acid: A Key Chiral Resolving Agent

(+)-Dibenzoyl-D-tartaric acid is a widely used resolving agent for the separation of racemic amines. Its effectiveness stems from its ability to form diastereomeric salts with the enantiomers of a racemic amine. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

Chemical and Physical Properties

Below is a summary of the key identification and property data for (+)-Dibenzoyl-D-tartaric acid.

| Property | Value |

| Chemical Name | (+)-Dibenzoyl-D-tartaric acid |

| Synonyms | (+)-2,3-Dibenzoyl-D-tartaric acid, D-Tartaric acid 2,3-dibenzoate |

| CAS Number | 17026-42-5 (anhydrous) |

| Molecular Formula | C₁₈H₁₄O₈ |

| Molecular Weight | 358.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 152-156 °C |

Supplier Information

A number of chemical suppliers provide (+)-Dibenzoyl-D-tartaric acid for research and commercial purposes. The following table lists some of the prominent suppliers.

| Supplier | Purity |

| Sigma-Aldrich | ≥98% |

| Thermo Fisher Scientific | 99% |

| Tokyo Chemical Industry (TCI) | >98.0% |

| ChemScene | ≥97% |

| CDH Fine Chemical | 98.0% |

Experimental Protocols: Chiral Resolution of Amines

The following sections provide detailed methodologies for the chiral resolution of two exemplary amine compounds using (+)-Dibenzoyl-D-tartaric acid.

Resolution of Racemic Methamphetamine

This protocol is adapted from a method developed for the resolution of N-methylamphetamine.[9]

Materials:

-

Racemic methamphetamine freebase

-

(+)-Dibenzoyl-D-tartaric acid

-

Dichloroethane

-

Methanol

-

Water

-

2N Sodium Hydroxide (NaOH)

-

Dichloromethane

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 15.0 g (0.1 mol) of racemic methamphetamine freebase in a mixture of 20 ml of dichloroethane and 15 ml of water.

-

Prepare a solution of 9.4 g (0.025 mol) of (+)-Dibenzoyl-D-tartaric acid in 40 ml of dichloroethane and a specified amount of methanol.

-

Add the (+)-Dibenzoyl-D-tartaric acid solution to the two-phase solution of the racemic base over 30 minutes at room temperature with stirring.

-

Crystallization should commence within 10-15 minutes.

-

Stir the resulting suspension at 5°C overnight.

-

Filter the precipitate and wash it three times with 5 ml of cold (5°C) dichloroethane.

-

Dry the precipitate under an infrared lamp.

-

To recover the resolved amine, treat the precipitated salt with 30 ml of 2N NaOH and extract three times with 25 ml of dichloromethane.

-

Dry the combined organic extracts over MgSO₄, and then evaporate the solvent.

-

The optical purity of the resolved methamphetamine can be determined by polarimetry.

Resolution of Racemic Salbutamol (Albuterol)

This protocol is based on methods described for the resolution of salbutamol and its precursors.[10][11][12]

Materials:

-

Racemic Salbutamol

-

(+)-Dibenzoyl-D-tartaric acid

-

Methanol or a mixture of Ethyl Acetate and Methanol (1:1)

-

Ethanol (for recrystallization)

-

Sodium methoxide solution in methanol

Procedure:

-

Dissolve 100 g (0.41 mole) of racemic salbutamol in 500 ml of a 1:1 mixture of ethyl acetate and methanol at approximately 70°C.

-

Add a solution of (+)-Dibenzoyl-D-tartaric acid to the salbutamol solution with stirring.

-

Maintain the mixture at 70°C for 2 hours.

-

Cool the solution to allow the diastereomeric salt to crystallize.

-

Filter the crystals and recrystallize them from ethanol to obtain the pure diastereomeric salt.

-

To liberate the free base, suspend the salt in methanol and add a solution of sodium methoxide in methanol.

-

Filter off the precipitated solids.

-

Cool the filtrate to 10°C to crystallize the resolved salbutamol.

Visualizing the Chiral Resolution Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using (+)-Dibenzoyl-D-tartaric acid.

Caption: General workflow for chiral resolution of a racemic amine.

The Impact of Chirality on Signaling Pathways: A Case Study of Salbutamol

The differential effects of enantiomers are particularly evident in their interactions with signaling pathways. Salbutamol, a β2-adrenergic receptor agonist used to treat asthma, provides a compelling example. The (R)-enantiomer is a potent bronchodilator, while the (S)-enantiomer has been suggested to have some pro-inflammatory effects.

The following diagram illustrates the differential interaction of salbutamol enantiomers with the β2-adrenergic receptor signaling pathway.

Caption: Differential signaling of Salbutamol enantiomers.

This stereospecificity in drug-receptor interaction underscores the critical need for enantiomerically pure drugs in modern medicine.[13][14] The use of effective chiral resolving agents like (+)-Dibenzoyl-D-tartaric acid is, therefore, indispensable in the development of safer and more effective pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective binding of chiral drugs to plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 8. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mehamphetamine resolution with O,O'-Dibenzoyl-R,R-Tartaric Acid in DCE-H2O-MeOH - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. USRE43844E1 - Process for preparing isomers of salbutamol - Google Patents [patents.google.com]

- 11. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 12. EP1349828A1 - Process for preparing isomers of salbutamol - Google Patents [patents.google.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (+)-Dibenzoyl-D-tartaric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-Dibenzoyl-D-tartaric acid (DBTA), a pivotal chiral resolving agent in the pharmaceutical industry. This document compiles available solubility data, details experimental protocols for its determination, and presents visual workflows to aid in research and process development.

Introduction

(+)-Dibenzoyl-D-tartaric acid is a derivative of D-tartaric acid and is extensively used in the chiral resolution of racemic mixtures of amines and other basic compounds. Its efficacy in separating enantiomers is highly dependent on its solubility characteristics in various organic solvents, which dictates the choice of solvent for crystallization-based resolution processes. Understanding the solubility of (+)-DBTA is therefore critical for optimizing the yield and purity of the desired enantiomer.

Physicochemical Properties

-

Molecular Formula: C₁₈H₁₄O₈

-

Molecular Weight: 358.30 g/mol

-

Appearance: White to off-white crystalline powder.[1]

-

Melting Point: Approximately 154-156 °C.[2]

-

Chirality: As a derivative of D-tartaric acid, it is a chiral molecule and is used to separate other chiral molecules.[1]

Solubility Data

Precise quantitative solubility data for (+)-Dibenzoyl-D-tartaric acid in a wide range of organic solvents at various temperatures is not extensively published in peer-reviewed literature. However, qualitative solubility information and some specific quantitative data points are available from various chemical suppliers and databases. The following table summarizes the available information.

Table 1: Solubility of (+)-Dibenzoyl-D-tartaric Acid in Various Solvents

| Solvent | CAS Number | Solubility Description | Quantitative Data (if available) |

| Methanol | 67-56-1 | Soluble / Slightly Soluble | Not available |

| Ethanol | 64-17-5 | Soluble / Slightly Soluble[2] | Not available |

| Acetone | 67-64-1 | Soluble[1] | Not available |

| Acetonitrile | 75-05-8 | Slightly Soluble[2] | Not available |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | 100 mg/mL (ultrasonication may be needed) |

| Water | 7732-18-5 | Insoluble[1] | Not available |

Note: The qualitative descriptions can vary between suppliers. "Slightly soluble" and "sparingly soluble" are often used interchangeably.

Experimental Protocol for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid. The following protocol outlines the steps for determining the solubility of (+)-Dibenzoyl-D-tartaric acid in an organic solvent.

4.1. Materials and Equipment

-

(+)-Dibenzoyl-D-tartaric acid (anhydrous, >99% purity)

-

Selected organic solvent (analytical grade)

-

Isothermal shaker or magnetic stirrer with temperature control

-

Analytical balance (± 0.0001 g)

-

Drying oven

-

Syringe with a solvent-compatible filter (e.g., PTFE, 0.45 µm)

-

Pre-weighed glass vials

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of (+)-Dibenzoyl-D-tartaric acid to a known volume of the selected organic solvent in a sealed container.

-

Place the container in an isothermal shaker or on a magnetic stirrer with a controlled temperature bath.

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the bottom of the container indicates that saturation has been reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a specific volume of the clear supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation or dissolution during sampling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry glass vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the (+)-Dibenzoyl-D-tartaric acid (e.g., 60-80 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Dry the sample to a constant weight.

-

Once cooled to room temperature in a desiccator, weigh the vial containing the dry solid.

-

4.3. Data Calculation

The solubility can be calculated using the following formulas:

-

Mass of the solvent = (Mass of vial + solution) - (Mass of vial + dry solid)

-

Mass of the dissolved solid = (Mass of vial + dry solid) - (Mass of empty vial)

-

Solubility ( g/100 g solvent) = (Mass of the dissolved solid / Mass of the solvent) × 100

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of solubility.

5.2. Logical Relationship: Chiral Resolution using (+)-Dibenzoyl-D-tartaric Acid

This diagram shows the logical process of separating a racemic mixture of an amine using (+)-Dibenzoyl-D-tartaric acid.

Conclusion

While comprehensive quantitative solubility data for (+)-Dibenzoyl-D-tartaric acid remains a gap in the scientific literature, the available qualitative information provides a useful starting point for solvent selection in chiral resolution processes. For precise process optimization, it is highly recommended that researchers and drug development professionals determine the solubility of (+)-DBTA in their specific solvent systems of interest using a reliable method such as the gravimetric protocol detailed in this guide. The provided workflows offer a clear visual representation of the experimental and logical processes involved, aiding in both planning and execution of these critical steps in pharmaceutical development.

References

Spectroscopic Characterization of (+)-Dibenzoyl-D-tartaric Acid: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for (+)-Dibenzoyl-D-tartaric acid, a crucial chiral resolving agent in chemical synthesis and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (+)-Dibenzoyl-D-tartaric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data. The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Key signals correspond to the aromatic protons of the benzoyl groups and the methine protons of the tartaric acid backbone.[1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.1 | Doublet | Aromatic protons (ortho to C=O) |

| ~7.6 | Triplet | Aromatic protons (para to C=O) |

| ~7.4 | Triplet | Aromatic protons (meta to C=O) |

| ~5.9 | Singlet | Methine protons (-CH-) |

| Broad Signal | Singlet | Carboxylic acid protons (-COOH) |

Table 2: ¹³C NMR Spectroscopic Data. The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carboxylic acid carbons (-COOH) |

| ~165 | Ester carbonyl carbons (-COO-) |

| ~134 | Aromatic carbons (para) |

| ~130 | Aromatic carbons (ortho) |

| ~129 | Aromatic carbons (ipso) |

| ~128 | Aromatic carbons (meta) |

| ~72 | Methine carbons (-CH-) |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration used.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data. The IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3070 | Medium | C-H stretch (Aromatic) |

| ~1725 | Strong | C=O stretch (Ester) |

| ~1695 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1270 | Strong | C-O stretch (Ester and Carboxylic acid) |

| ~1100 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 358.07 | [M]⁺ Molecular Ion (C₁₈H₁₄O₈) |

| 237 | [M - C₇H₅O₂]⁺ Fragment |

| 122 | [C₇H₆O₂]⁺ Benzoic acid |

| 105 | [C₇H₅O]⁺ Benzoyl cation |

| 77 | [C₆H₅]⁺ Phenyl cation |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of (+)-Dibenzoyl-D-tartaric acid.[2][3][4] For ¹³C NMR, a higher concentration of 20-100 mg is recommended.[3][4]

-

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).[3][5]

-

The solution is transferred to a clean, dry 5 mm NMR tube.[3] To ensure spectral quality, it is crucial to filter the sample solution to remove any solid particles, which can distort the magnetic field homogeneity and lead to broadened lines.[2]

-

An internal standard, such as tetramethylsilane (TMS), may be added for accurate chemical shift referencing.[5]

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

-

The magnetic field is shimmed to maximize its homogeneity and improve spectral resolution.

-

The probe is tuned to the appropriate nucleus (¹H or ¹³C).

-

The desired NMR experiment is run with appropriate acquisition parameters, such as the number of scans and relaxation delay.

Infrared (IR) Spectroscopy

For solid samples like (+)-Dibenzoyl-D-tartaric acid, several preparation techniques can be employed.

Attenuated Total Reflectance (ATR): This is a common and simple technique where the solid sample is placed directly on the ATR crystal surface.[6] A pressure applicator is used to ensure good contact between the sample and the crystal.[6] The IR spectrum is then collected.[6]

Thin Solid Film:

-

Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[7]

-

A drop of this solution is placed on a salt plate (e.g., KBr or NaCl).[7]

-

The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[7]

-

The plate is then placed in the spectrometer to obtain the spectrum.[7]

Potassium Bromide (KBr) Pellet:

-

Grind 1-2 mg of the sample with about 100 mg of dry KBr powder in a mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in a sample holder in the IR spectrometer for analysis.

Nujol Mull:

-

A few milligrams of the finely ground solid are mixed with a drop of Nujol (mineral oil) to form a paste.[8][9]

-

The resulting "sandwich" is mounted in the spectrometer.[9] It is important to remember that Nujol itself has characteristic absorption bands that will appear in the spectrum.[8][9]

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI):

-

A dilute solution of the sample is prepared in a suitable solvent mixture (e.g., water/acetonitrile with a small amount of formic acid or ammonium formate).[10]

-

The solution is injected into a liquid chromatograph for separation, although direct infusion into the mass spectrometer is also possible.

-

The eluent from the LC is introduced into the ESI source of the mass spectrometer.

-

The mass spectrometer is typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻, as organic acids are readily analyzed in this mode.[10]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Due to the low volatility of carboxylic acids, derivatization is necessary.[11] The sample is treated with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the acidic protons to trimethylsilyl (TMS) esters.[12]

-

The derivatized sample is injected into the GC. The GC separates the components of the sample before they enter the mass spectrometer.[11]

-

The mass spectrometer is operated in electron impact (EI) ionization mode, and mass spectra are recorded.[12]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as (+)-Dibenzoyl-D-tartaric acid.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. (+)-Dibenzoyl-D-tartaric acid | 17026-42-5 | Benchchem [benchchem.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. emeraldcloudlab.com [emeraldcloudlab.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. webassign.net [webassign.net]

- 10. lcms.cz [lcms.cz]

- 11. metbio.net [metbio.net]

- 12. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (+)-Dibenzoyl-D-tartaric Acid as a Chiral Auxiliary in Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) stands as a cornerstone in the field of asymmetric synthesis, primarily revered for its efficacy as a chiral resolving agent. Its rigid, C2-symmetric structure, derived from the naturally abundant and inexpensive D-tartaric acid, makes it an invaluable tool for the separation of enantiomers, a critical step in the development of single-enantiomer pharmaceuticals. While its predominant role is in chiral resolution through the formation of diastereomeric salts, derivatives of tartaric acid also find application as true chiral auxiliaries, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. This guide provides a comprehensive overview of the applications of (+)-DBTA, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its practical implementation.

Core Application: Chiral Resolution via Diastereomeric Salt Formation

The primary industrial and laboratory application of (+)-Dibenzoyl-D-tartaric acid is in the chiral resolution of racemic mixtures, particularly amines. The principle of this technique lies in the reaction of a racemic base with the enantiomerically pure (+)-DBTA. This acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional arrangements, these diastereomers exhibit distinct physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, leaving the more soluble one behind. Subsequent treatment of the separated diastereomeric salts with a base regenerates the free amine, now in an enantiomerically enriched or pure form, and the resolving agent, which can often be recovered and reused.[1][2]

Quantitative Data on Chiral Resolution with (+)-Dibenzoyl-D-tartaric Acid

The efficiency of a chiral resolution is typically evaluated by the yield of the resolved enantiomer and its enantiomeric excess (e.e.) or the diastereomeric excess (d.e.) of the intermediate salt. The following table summarizes quantitative data from various reported resolutions using (+)-DBTA.

| Racemic Compound | Molar Equiv. of (+)-DBTA | Solvent System | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference(s) |

| Amlodipine | 0.25 | Acetonitrile/Isopropanol (1/9, v/v) | 91 (for (R)-enantiomer) | 97.4 e.e. | [1][3] |

| N-Methylamphetamine | 0.25 | Dichloroethane/Methanol/Water | 45 (for extract) | 83 e.e. | [4][5] |

| cis-2-benzyloxymethyl-3-diethylaminomethyloxirane | 0.5 | Ethyl Acetate | 38 (for (+)-enantiomer) | 99 e.e. | [6] |

| cis-2-benzyloxymethyl-3-piperidinomethyloxirane | 1.0 | Ethyl Acetate | Not Specified | 89 e.e. (after two resolutions) | [6] |

Experimental Protocols for Chiral Resolution

The following protocols provide detailed methodologies for the resolution of racemic amines using (+)-DBTA.

Protocol 1: Resolution of Racemic Amlodipine

This protocol details the resolution of racemic amlodipine to obtain the (S)-(-)-enantiomer, which is the more potent calcium channel blocker.

Materials:

-

Racemic (R,S)-amlodipine

-

(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

-

Acetonitrile

-

Isopropanol

-

2N Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

Salt Formation:

-

Dissolve 163.6 g of (R,S)-amlodipine in 2 L of an acetonitrile/isopropanol (1/9, v/v) mixture and stir at 55 °C.

-

In a separate flask, dissolve 35.8 g (0.25 molar equivalents) of (+)-dibenzoyl-D-tartaric acid in 1 L of acetonitrile/isopropanol (1/9, v/v).

-

Add the (+)-DBTA solution to the amlodipine solution and stir the mixture for 10 minutes.

-

Optionally, seed the solution with a small crystal of (S)-(-)-amlodipine-hemi-dibenzoyl-D-tartrate (>99.5% d.e.).

-

Allow the mixture to stir overnight at room temperature to facilitate crystallization.[3]

-

-

Isolation of Diastereomeric Salt:

-

Filter the resulting solid, wash it with 500 mL of the acetonitrile/isopropanol (1/9, v/v) mixture.

-

Dry the collected solid overnight in a vacuum oven at 50 °C to yield the (S)-(-)-amlodipine-hemi-dibenzoyl-D-tartrate salt. The diastereomeric excess (d.e.) can be determined by chiral HPLC.[3]

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a mixture of dichloromethane and a 2N NaOH aqueous solution.

-

Stir the mixture vigorously for 30 minutes to neutralize the tartaric acid and liberate the free amine into the organic layer.

-

Separate the organic layer and wash it once with water.

-

Evaporate the dichloromethane under reduced pressure.

-

Add hexane to the residue to induce precipitation of the (S)-(-)-amlodipine.

-

Filter the solid, wash with hexane, and dry under vacuum to obtain the enantiomerically enriched (S)-(-)-amlodipine. The enantiomeric excess (e.e.) can be determined by chiral HPLC.[1]

-

Protocol 2: General Procedure for the Resolution of Racemic Amines

This protocol provides a general workflow that can be adapted for the resolution of various racemic amines.

Materials:

-

Racemic amine

-

(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

-

Methanol (or other suitable solvent)

-

50% Sodium Hydroxide (NaOH) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Salt Formation:

-

Dissolve 7.6 g of (+)-DBTA in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.

-

Cautiously add 6.1 mL of the racemic amine to the solution. The reaction is exothermic.

-

Allow the solution to stand undisturbed at room temperature, typically overnight or until crystallization is complete.[7]

-

-

Isolation of Diastereomeric Salt:

-

Collect the crystals by suction filtration and wash them with a small amount of ice-cold methanol.[7]

-

-

Liberation of the Free Amine:

-

Partially dissolve the collected salt mixture in approximately 20 mL of water.

-

Slowly add 3-4 mL of a 50% NaOH solution until the salt completely dissolves and the free amine separates as an oily layer.[7]

-

Cool the solution to room temperature and extract the liberated amine with three portions of diethyl ether.

-

Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Evaporate the solvent to obtain the enantiomerically enriched amine.

-

Recovery of the Chiral Resolving Agent:

The aqueous layer from the base treatment contains the sodium salt of (+)-DBTA. The resolving agent can be recovered by acidifying the aqueous solution with a mineral acid (e.g., HCl) until the (+)-DBTA precipitates. The solid can then be collected by filtration, washed with cold water, and dried for reuse.[4]

(+)-Dibenzoyl-D-tartaric Acid Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

While the primary use of (+)-DBTA is as a resolving agent, its derivatives can also function as true chiral auxiliaries. In this role, the chiral moiety is covalently attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can be recovered.

Example: Asymmetric Hetero-Diels-Alder Reaction

Experimental Protocol: Asymmetric Diels-Alder Reaction (General Principle)

The following is a generalized protocol illustrating the use of a tartaric acid-derived chiral auxiliary in a Diels-Alder reaction.

Materials:

-

Diene (e.g., cyclopentadiene)

-

Dienophile (e.g., methacrolein)

-

Monoacylated tartaric acid derivative (chiral auxiliary)

-

Borane-THF complex or a boronic acid

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

Catalyst Formation:

-

The monoacylated tartaric acid is reacted with a borane-THF complex or a suitable boronic acid in situ to form a chiral (acyloxy)borane (CAB) complex. This complex serves as the chiral Lewis acid catalyst.[8]

-

-

Diels-Alder Reaction:

-

The diene and dienophile are dissolved in an anhydrous solvent at a low temperature (e.g., -78 °C) under an inert atmosphere.

-

A catalytic amount of the pre-formed or in situ generated chiral Lewis acid catalyst is added to the reaction mixture.

-

The reaction is stirred at low temperature until completion, monitored by techniques such as TLC or GC.

-

-

Work-up and Product Isolation:

Visualizing the Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Workflow for chiral resolution using (+)-DBTA.

Caption: General workflow for a chiral auxiliary in asymmetric synthesis.

Conclusion

(+)-Dibenzoyl-D-tartaric acid is an indispensable tool in asymmetric synthesis, excelling as a chiral resolving agent for the separation of racemic bases through diastereomeric salt formation. Its widespread availability, relatively low cost, and high efficiency have cemented its role in both academic research and industrial-scale production of enantiomerically pure compounds, particularly pharmaceuticals. Furthermore, the broader family of tartaric acid derivatives demonstrates versatility as chiral auxiliaries, capable of inducing stereoselectivity in a range of chemical transformations. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the practical knowledge required to effectively utilize (+)-DBTA and its derivatives in their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Asymmetric Hetero Diels-Alder Reaction of Nitroso Compounds Utilizing Tartaric Acid Ester as a Chiral Auxiliary [chooser.crossref.org]

- 4. WO2003042132A1 - Recovery and recycling of chiral tartaric acid resolving agents - Google Patents [patents.google.com]

- 5. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. web.mit.edu [web.mit.edu]

- 9. Asymmetric hetero diels-alder reaction of nitroso compounds utilizing tartaric acid ester as a chiral auxiliary | Semantic Scholar [semanticscholar.org]

- 10. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Chiral Resolution: A Technical Guide to Tartaric Acid Derivatives

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The ability to isolate single enantiomers from a racemic mixture is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the physiological effects of stereoisomers can differ dramatically. Among the arsenal of techniques available for chiral resolution, the use of tartaric acid and its derivatives stands as a historically significant and enduringly practical approach. This technical guide delves into the historical development of these remarkable resolving agents, provides a comparative analysis of their efficacy, and presents detailed experimental protocols for their application.

From Pasteur's Pioneering Discovery to a Versatile Toolkit

The story of tartaric acid as a resolving agent begins with the groundbreaking work of Louis Pasteur in 1848. While studying the salts of tartaric acid, a byproduct of winemaking, Pasteur observed the presence of two distinct types of crystals that were mirror images of each other.[1] With meticulous patience, he manually separated these crystals and discovered that their solutions rotated plane-polarized light in opposite directions. This seminal experiment not only unveiled the phenomenon of molecular chirality but also marked the very first instance of chiral resolution.

Pasteur's work laid the foundation for what would become a fundamental technique in stereochemistry. He further demonstrated in 1853 that racemic tartaric acid could be resolved by reacting it with a naturally occurring chiral base, (+)-cinchotoxine, to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. This principle of forming and separating diastereomers remains the most common method for chiral resolution today.

While tartaric acid itself proved effective, the quest for more efficient and versatile resolving agents led to the development of its derivatives. By modifying the hydroxyl groups of tartaric acid, chemists were able to fine-tune the steric and electronic properties of the resolving agent, leading to better discrimination between enantiomers of a wider range of compounds.

Key Derivatives and Their Rise to Prominence

The timeline below highlights the key milestones in the development of tartaric acid-based resolving agents:

The most significant advancements came with the introduction of acylated derivatives, which offered enhanced crystallinity and resolving power for a broader range of racemic compounds, particularly amines and alcohols.

-

O,O'-Dibenzoyltartaric Acid (DBTA): Synthesized by the reaction of tartaric acid with benzoyl chloride, DBTA became a widely used resolving agent due to its ability to form well-defined crystalline salts with a variety of amines.

-

O,O'-Di-p-toluoyltartaric Acid (DPTTA): This derivative, prepared from tartaric acid and p-toluoyl chloride, often provides different selectivity compared to DBTA, making it a valuable alternative in cases where DBTA is less effective.

-

Other Derivatives: Further modifications, such as the introduction of other substituted benzoyl groups (e.g., in Di-o-toluoyl-d-tartaric acid or D-DOTA), have continued to expand the toolkit of resolving agents, allowing for the optimization of resolutions for specific challenging separations.

Quantitative Comparison of Resolving Agent Efficiency

The choice of resolving agent is critical for a successful and efficient resolution. The following tables summarize quantitative data from various studies, comparing the performance of tartaric acid and its key derivatives in the resolution of different classes of compounds.

Table 1: Resolution of Amines

| Racemic Amine | Resolving Agent | Solvent(s) | Enantiomeric Excess (ee%) of Precipitated Diastereomer | Yield (%) | Reference |

| N-Methylamphetamine | (+)-Tartaric Acid | - | < 5% | - | [2] |

| N-Methylamphetamine | (+)-O,O'-Dibenzoyltartaric Acid (DBTA) | - | 82.5% | - | [2] |

| N-Methylamphetamine | (+)-O,O'-Di-p-toluoyltartaric Acid (DPTTA) | - | 57.9% | - | [2] |

| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | >95% (after recrystallization) | - | [3] |

| Finerenone | D-Dibenzoyltartaric Acid (D-DBTA) | Ethanol/Water | ~86% | - | [4] |

| Finerenone | D-Ditoluoyltartaric Acid (D-DTTA) | Ethanol/Water | ~86% | - | [4] |

| Finerenone | Di-o-toluoyl-d-tartaric acid (D-DOTA) | Ethanol/Water | ~96% | - | [4] |

Table 2: Resolution of Amino Acids

| Racemic Amino Acid | Resolving Agent | Method | Enantiomeric Excess (ee%) of D-Enantiomer | Enantiomeric Excess (ee%) of L-Enantiomer | Reference |

| DL-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | Multi-stage crystallization | 91.20% | -73.32% | [5] |

Detailed Experimental Protocols

The successful application of tartaric acid derivatives as resolving agents relies on carefully optimized experimental procedures. Below are detailed protocols for the resolution of representative racemic amines and alcohols.

Protocol 1: Resolution of a Racemic Amine (e.g., 1-Phenylethylamine) using (+)-Tartaric Acid

This protocol is a classic example of diastereomeric salt crystallization.

Materials:

-

Racemic 1-phenylethylamine

-

(+)-Tartaric acid (L-(+)-tartaric acid)

-

Methanol

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolution: In a flask, dissolve a specific amount of racemic 1-phenylethylamine in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.

-

Salt Formation: Slowly add the hot tartaric acid solution to the amine solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of the Amine: Dissolve the collected crystals in water and add an aqueous solution of sodium hydroxide until the solution is basic. This will liberate the free amine from the tartrate salt.

-

Extraction: Extract the liberated amine with diethyl ether.

-

Drying and Evaporation: Dry the ether extract over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched 1-phenylethylamine.

-

Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC or by measuring the optical rotation.

Protocol 2: Resolution of a Racemic Alcohol using O,O'-Di-p-toluoyl-L-tartaric Acid (DPTTA)

The resolution of alcohols often requires the formation of diastereomeric esters or, in this case, the exploitation of differential complex formation.

Materials:

-

Racemic alcohol (e.g., 1-phenyl-1-propanol)

-

O,O'-Di-p-toluoyl-L-tartaric acid (L-DPTTA)

-

A suitable solvent (e.g., hexane, toluene, or a mixture)

-

Aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution)

-

Extraction solvent (e.g., diethyl ether)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolution: Dissolve the racemic alcohol in a suitable solvent. In a separate flask, dissolve an equimolar amount of L-DPTTA in the same solvent, using gentle heating if necessary.

-

Complexation and Crystallization: Combine the two solutions and allow the mixture to stand at room temperature. The diastereomeric complex of one enantiomer with L-DPTTA will preferentially crystallize.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

Liberation of the Alcohol: The separated diastereomeric complex can be cleaved to recover the enantiomerically enriched alcohol. This can be achieved by treatment with an aqueous base to deprotonate the DPTTA, followed by extraction of the alcohol into an organic solvent.

-

Purification: The recovered alcohol can be further purified by distillation or chromatography.

-

Analysis: The enantiomeric excess of the resolved alcohol should be determined by an appropriate method like chiral GC or HPLC.

The Logical Relationship Between Structure and Resolving Power

The effectiveness of a tartaric acid derivative as a resolving agent is intricately linked to its three-dimensional structure and the nature of its substituents. The C2 symmetry of the tartaric acid backbone provides a well-defined chiral environment for interacting with the enantiomers of a racemic compound.

The carboxylic acid groups are crucial for forming salts with basic compounds like amines. The acyl groups at the C2 and C3 positions play a significant role in creating a specific three-dimensional pocket. The size and electronic nature of these acyl groups influence the steric and electronic complementarity with the enantiomers of the substrate. For instance, the aromatic rings in DBTA and DPTTA can engage in π-π stacking interactions, which can contribute to the stability and differential solubility of the diastereomeric salts. The choice between benzoyl and p-toluoyl groups can subtly alter these interactions, leading to different efficiencies in resolving a particular racemate.

Conclusion

From Pasteur's serendipitous discovery to the rational design of sophisticated derivatives, tartaric acid has played a pivotal role in the art and science of chiral resolution. The development of derivatives like DBTA and DPTTA has provided chemists with a versatile and powerful set of tools for obtaining enantiomerically pure compounds. The principles of diastereomeric salt formation, guided by an understanding of intermolecular forces and structural complementarity, continue to be a cornerstone of asymmetric synthesis and drug development. This guide provides a historical perspective, practical data, and detailed protocols to aid researchers in the effective application of these invaluable resolving agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling and Storage of (+)-Dibenzoyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage recommendations for (+)-Dibenzoyl-D-tartaric acid, a reagent frequently utilized in chiral resolutions. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the chemical.